molecular formula C5H8BrNO3 B14734099 2-Bromo-N-(ethoxycarbonyl)ethanimidic acid CAS No. 6322-35-6

2-Bromo-N-(ethoxycarbonyl)ethanimidic acid

Cat. No.: B14734099
CAS No.: 6322-35-6
M. Wt: 210.03 g/mol
InChI Key: ZTCLDQRGRNZRFS-UHFFFAOYSA-N
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Description

2-Bromo-N-(ethoxycarbonyl)ethanimidic acid is a chemical compound with the molecular formula C₅H₈BrNO₃ . It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and an ethanimidic acid moiety.

Preparation Methods

The synthesis of 2-Bromo-N-(ethoxycarbonyl)ethanimidic acid typically involves the bromination of an appropriate precursor. One common method is the Hell-Volhard-Zelinskii reaction, which involves the bromination of carboxylic acids using bromine and phosphorus tribromide (PBr₃) . This reaction proceeds through the formation of an acid bromide intermediate, which then undergoes further bromination to yield the desired product.

Chemical Reactions Analysis

2-Bromo-N-(ethoxycarbonyl)ethanimidic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and other by-products.

    Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced to form different products.

Scientific Research Applications

2-Bromo-N-(ethoxycarbonyl)ethanimidic acid has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(ethoxycarbonyl)ethanimidic acid involves its interaction with specific molecular targets. The bromine atom and the ethoxycarbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

2-Bromo-N-(ethoxycarbonyl)ethanimidic acid can be compared with other similar compounds, such as:

    2-Bromoacetic acid: Similar in structure but lacks the ethoxycarbonyl group.

    Ethyl bromoacetate: Contains an ester group instead of the ethanimidic acid moiety.

    Bromoacetamide: Features an amide group instead of the ethoxycarbonyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other related compounds.

Properties

IUPAC Name

ethyl N-(2-bromoacetyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCLDQRGRNZRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979242
Record name 2-Bromo-N-(ethoxycarbonyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-35-6
Record name NSC32210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(ethoxycarbonyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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